Bedoradrine
Overview
Description
Bedoradrine is a small molecule drug that acts as a highly selective beta-2 adrenergic receptor agonist. It is primarily investigated for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
Synthetic Routes and Reaction Conditions
Bedoradrine can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bedoradrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or oxidation states .
Scientific Research Applications
Bedoradrine has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored as a potential treatment for asthma and COPD, with clinical trials evaluating its safety and efficacy.
Industry: Utilized in the development of new therapeutic agents targeting respiratory diseases
Mechanism of Action
Bedoradrine exerts its effects by binding to beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family. Upon binding, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle cells in the airways, reducing bronchoconstriction and improving airflow .
Comparison with Similar Compounds
Similar Compounds
Salmeterol: Another beta-2 adrenergic receptor agonist used to treat asthma and COPD.
Formoterol: A long-acting beta-2 agonist with similar therapeutic applications.
Albuterol: A short-acting beta-2 agonist commonly used for quick relief of asthma symptoms.
Uniqueness of Bedoradrine
This compound is unique due to its high selectivity for beta-2 adrenergic receptors, which minimizes off-target effects and enhances its therapeutic potential. Additionally, its molecular structure allows for specific interactions with the receptor, leading to effective bronchodilation and symptom relief in respiratory conditions .
Properties
IUPAC Name |
2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCEOSLKSTLTA-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173123 | |
Record name | Bedoradrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-19-8 | |
Record name | Bedoradrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194785-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bedoradrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194785198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bedoradrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bedoradrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEDORADRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EAR229231 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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